molecular formula C15H12N4O4S B2437365 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile CAS No. 1251627-35-6

2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile

Cat. No.: B2437365
CAS No.: 1251627-35-6
M. Wt: 344.35
InChI Key: GJCBBWHSOQZBDD-UHFFFAOYSA-N
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Description

The compound “2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile” is a complex organic molecule. It contains several functional groups and rings, including a methoxyphenyl group, a pyridothiadiazine ring, and a nitrile group .


Molecular Structure Analysis

The structure of this compound can be inferred from its name and similar compounds. It likely has a complex structure with multiple rings. The methoxyphenyl group is likely to disrupt the ability of the molecule to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks .

Scientific Research Applications

Anticancer Activities

Compounds based on a similar scaffold to the one mentioned were found to have anticancer activities. Specifically, these compounds showed moderate to good inhibitory activity against various cancer cell lines, including lung, ovary, prostate, breast, and colon cancers (Kamal et al., 2011). Further studies suggested that cancer cell growth inhibition could be partly due to the inhibition of tubulin polymerization.

Anticonvulsant and Neurotoxicity Effects

Another research focused on pyrimidine derivatives, which are chemically related. These compounds were evaluated for their anticonvulsant and neurotoxicity effects, indicating their potential in preventing seizure spread at relatively low doses (Shaquiquzzaman et al., 2012).

Antioxidant Properties

Some derivatives of this compound class have shown significant antioxidant abilities. In particular, these compounds demonstrated antioxidant activity higher than ascorbic acid and BHT in specific assays, indicating their potential use as antioxidants (Shakir et al., 2017).

Antimicrobial and Antitumor Properties

Research has been conducted on pyridine derivatives from a similar chemical family, revealing antibacterial and antitumor activities. These compounds were synthesized and evaluated for their potential in these areas (Elewa et al., 2021).

Antifungal Activity

Similar pyrido[2,3-d]pyrimidine derivatives have been synthesized and tested for antifungal activities. Some of these synthesized compounds exhibited significant antifungal properties (Hanafy, 2011).

Mechanism of Action

Target of Action

The compound, also known as 2-[4-(4-methoxyphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetonitrile, is a derivative of the heterocyclic compound triazolothiadiazine . Triazolothiadiazine and its derivatives have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The compound’s primary targets are likely to be enzymes or receptors involved in these biological processes.

Mode of Action

The compound’s mode of action is likely to involve specific interactions with its target receptors or enzymes. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile . .

Biochemical Pathways

The compound may affect multiple biochemical pathways due to its broad spectrum of pharmacological activities . For instance, it may inhibit enzymes involved in inflammatory responses, disrupt cellular processes in cancer cells, or interfere with microbial metabolic pathways.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. Given its potential pharmacological activities, it may have effects such as reducing inflammation, inhibiting the growth of cancer cells or microbes, or modulating other biological processes . .

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S/c1-23-12-6-4-11(5-7-12)19-14-13(3-2-9-17-14)24(21,22)18(10-8-16)15(19)20/h2-7,9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCBBWHSOQZBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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